molecular formula C14H19NO2 B2690538 tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 1909308-65-1

tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B2690538
CAS RN: 1909308-65-1
M. Wt: 233.311
InChI Key: JNARGVBQPSLVNS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as TADIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. TADIC is a bicyclic compound that contains both an indene and an amino group, making it a versatile molecule for various chemical reactions. In

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer cell growth. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has also been shown to inhibit the activation of the transcription factor NF-kB, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to have various biochemical and physiological effects in cells and animals. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a role in inflammation and autoimmune diseases. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to aging and disease. Additionally, tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is its versatility in chemical reactions. It can be easily modified to produce various derivatives for different applications. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is also relatively stable and easy to handle in the laboratory. However, one limitation of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can be expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate. One area of interest is the development of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate and its derivatives in more detail, to better understand their effects on cells and animals. Additionally, further studies are needed to evaluate the safety and efficacy of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate and its derivatives in animal models and clinical trials, to determine their potential as therapeutic agents for various diseases.

Synthesis Methods

The synthesis of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate involves the reaction between tert-butyl 3-bromo-2,3-dihydro-1H-indene-1-carboxylate and ammonia in the presence of a palladium catalyst. This reaction results in the formation of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate as a white solid. The yield of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can be increased by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.

Scientific Research Applications

Tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been studied extensively for its potential applications in pharmaceutical research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cancer cell growth. tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has also been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate has been studied for its anti-viral properties, and it has been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-12(15)10-7-5-4-6-9(10)11/h4-7,11-12H,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNARGVBQPSLVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate

CAS RN

1909308-65-1
Record name tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
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